Methyl morpholine-3-carboxylate;hydrobromide
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Overview
Description
Methyl morpholine-3-carboxylate;hydrobromide is a chemical compound with the molecular formula C6H11NO3.HBr and a molecular weight of 226.07 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholines, including methyl morpholine-3-carboxylate;hydrobromide, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistent quality . These processes often utilize advanced techniques such as solid-phase synthesis and intramolecular cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl morpholine-3-carboxylate;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl morpholine-3-carboxylate;hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl morpholine-3-carboxylate;hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, depending on the context of its use . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl morpholine-3-carboxylate hydrochloride: Similar in structure but with a different counterion (chloride instead of bromide).
2-Benzoyl morpholine-3-ones: Used in the synthesis of antidepressant molecules.
Uniqueness
Methyl morpholine-3-carboxylate;hydrobromide is unique due to its specific hydrobromide counterion, which may influence its solubility, stability, and reactivity compared to similar compounds .
Biological Activity
Methyl morpholine-3-carboxylate; hydrobromide is a chiral compound derived from morpholine, featuring a unique structural configuration that significantly influences its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C7H10BrN\O2
- Structural Features :
- Contains a six-membered morpholine ring.
- Includes a methyl ester and a carboxylic acid functional group.
The chirality of methyl morpholine-3-carboxylate; hydrobromide plays a critical role in determining its pharmacological profile, influencing both potency and selectivity in biological interactions.
Biological Activity Overview
Methyl morpholine-3-carboxylate; hydrobromide exhibits significant biological activity, particularly in the following areas:
- Antidepressant Properties : Some studies suggest that derivatives of this compound may exhibit antidepressant effects, potentially through modulation of neurotransmitter systems.
- Anticancer Activity : Research indicates that this compound can interact with various cancer cell lines, demonstrating cytotoxic effects. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in specific cancer types .
Table 1: Summary of Biological Activities
The mechanisms by which methyl morpholine-3-carboxylate; hydrobromide exerts its effects primarily involve:
- Binding to Enzymes or Receptors : The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction is crucial for understanding its pharmacological properties .
- Influence on Cell Signaling Pathways : Studies suggest that the compound may affect signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- A study investigating the cytotoxicity of methyl morpholine-3-carboxylate derivatives against cancer cell lines found that certain modifications enhance antiproliferative activity. For instance, compounds with specific substituents demonstrated IC50 values comparable to established chemotherapeutics like staurosporine .
- Another investigation into the antidepressant properties revealed that certain derivatives could effectively modulate serotonin levels, suggesting a potential pathway for therapeutic application in mood disorders.
Properties
IUPAC Name |
methyl morpholine-3-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.BrH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDFSPIEPWHLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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